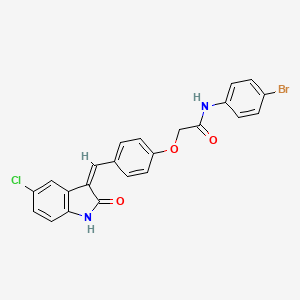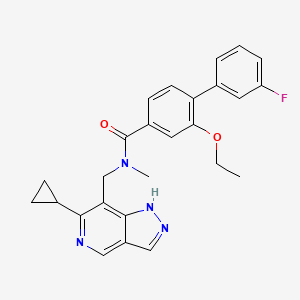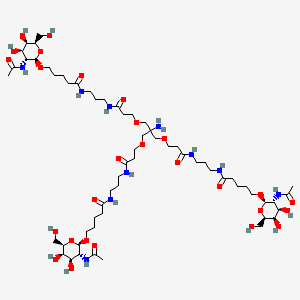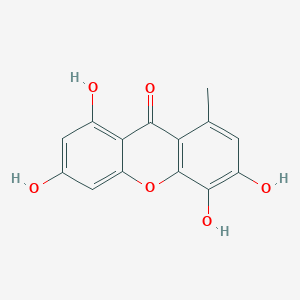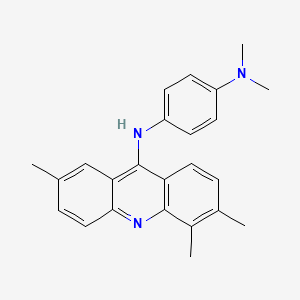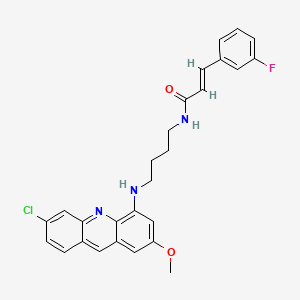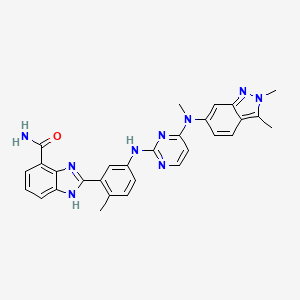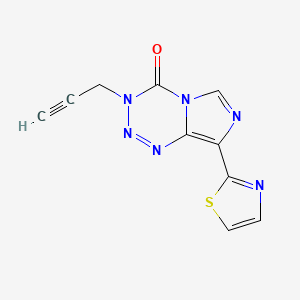
Tph1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tph1-IN-1 is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. This compound has garnered significant interest due to its potential therapeutic applications in modulating serotonin levels, which are implicated in various physiological and pathological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tph1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The process may also include purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tph1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Tph1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TPH1 in serotonin biosynthesis and its inhibition.
Biology: Employed in research to understand the physiological and pathological roles of serotonin in various tissues.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression, anxiety, and irritable bowel syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin-related pathways.
作用機序
Tph1-IN-1 exerts its effects by selectively binding to the active site of TPH1, thereby inhibiting its catalytic activity. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The molecular targets and pathways involved include the serotonin biosynthesis pathway and various serotonin receptors that mediate its physiological effects.
類似化合物との比較
Similar Compounds
Omeprazole: A proton pump inhibitor that also inhibits TPH1 and TPH2 with lower potency.
Phenylalanine Derivatives: Various phenylalanine-based inhibitors that target TPH1 with different binding affinities and selectivities.
Uniqueness
Tph1-IN-1 is unique in its high selectivity and potency for TPH1 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound’s ability to modulate peripheral serotonin levels without affecting central serotonin synthesis makes it a valuable tool for studying and treating peripheral serotonin-related conditions.
特性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
3-ethyl-7-[2-(4-hydroxyphenyl)-2-oxoethyl]-8-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H18N6O4S/c1-2-26-18-17(19(30)24-20(26)31)27(11-15(29)12-3-5-14(28)6-4-12)16(23-18)9-13-10-25-7-8-32-21(25)22-13/h3-8,10,28H,2,9,11H2,1H3,(H,24,30,31) |
InChIキー |
SPHUWCRZHWIWIO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=CSC4=N3)CC(=O)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



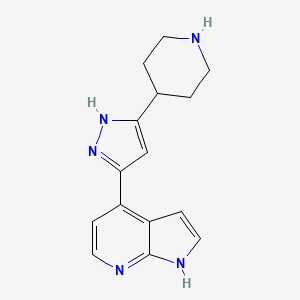
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
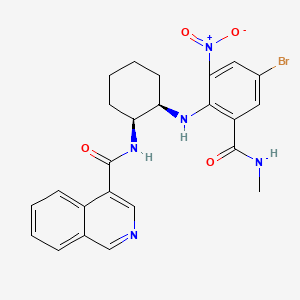
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
